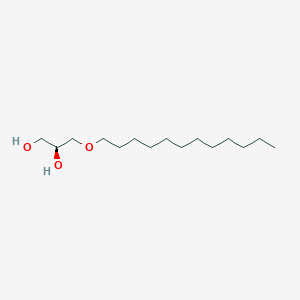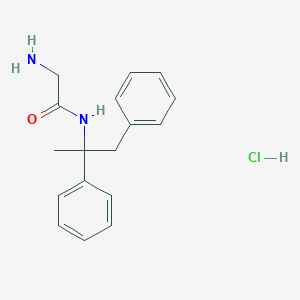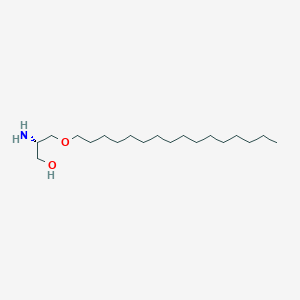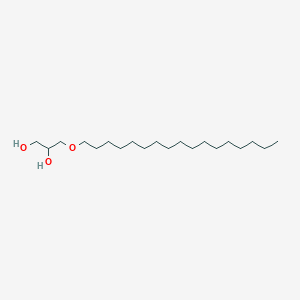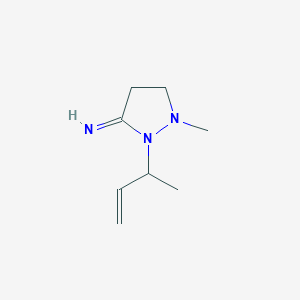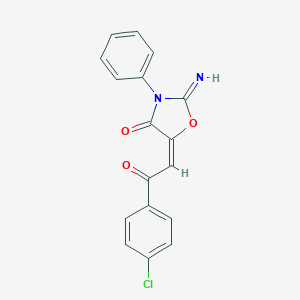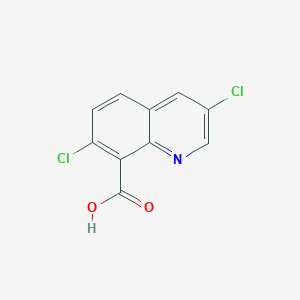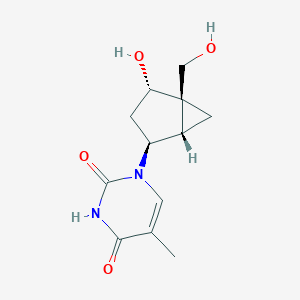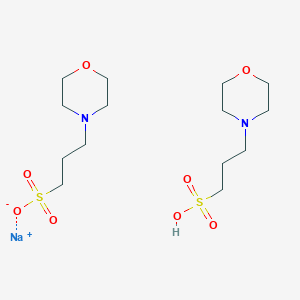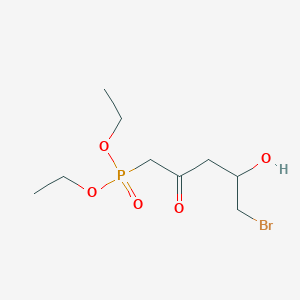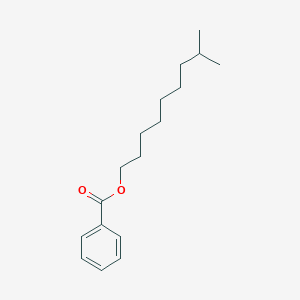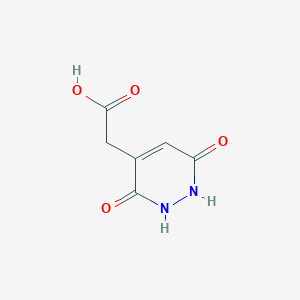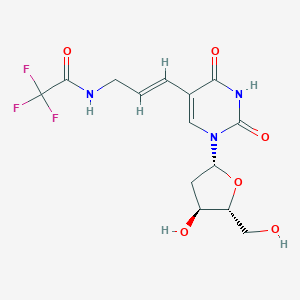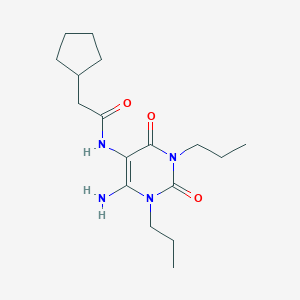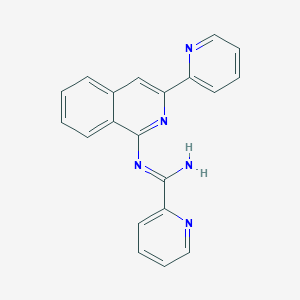
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
N-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide (abbreviated as NIPIPC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NIPIPC is a heterocyclic compound that contains three nitrogen atoms and one carbon atom in its structure. In
作用机制
The mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is not fully understood. However, it has been suggested that N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide may exert its biological effects by interacting with cellular proteins and enzymes. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been reported to inhibit the activity of certain enzymes, including topoisomerase IIα, which is involved in DNA replication and repair.
生化和生理效应
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has also been reported to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
实验室实验的优点和局限性
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is also soluble in a range of solvents, which makes it suitable for use in various assays. However, N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has some limitations for lab experiments. It is a relatively new compound, and its properties and biological effects are not fully understood. Further studies are needed to elucidate the mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide and its potential applications.
未来方向
There are several future directions for research on N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide. One potential area of research is the development of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the potential use of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide as an anticancer agent. Further studies are also needed to elucidate the mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide and its potential applications in other fields, such as biochemistry and pharmacology.
Conclusion
In conclusion, N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide can be synthesized through a complex multi-step process, and it has been extensively studied for its potential biological effects. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Further studies are needed to elucidate the mechanism of action of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide and its potential applications in various fields.
合成方法
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide can be synthesized through a multi-step process that involves the reaction of 2-aminonicotinic acid with 2-bromo-3-pyridyl isoquinoline. The resulting intermediate is then subjected to further reactions to yield N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide. The synthesis of N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide is a complex process that requires expertise in organic chemistry.
科研应用
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
性质
CAS 编号 |
118112-10-0 |
|---|---|
产品名称 |
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide |
分子式 |
C20H15N5 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
N'-(3-pyridin-2-ylisoquinolin-1-yl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C20H15N5/c21-19(17-10-4-6-12-23-17)25-20-15-8-2-1-7-14(15)13-18(24-20)16-9-3-5-11-22-16/h1-13H,(H2,21,24,25) |
InChI 键 |
VZJMIYLTPATHJF-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C(N=C2/N=C(\C3=CC=CC=N3)/N)C4=CC=CC=N4 |
SMILES |
C1=CC=C2C(=C1)C=C(N=C2N=C(C3=CC=CC=N3)N)C4=CC=CC=N4 |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N=C2N=C(C3=CC=CC=N3)N)C4=CC=CC=N4 |
其他 CAS 编号 |
118112-10-0 |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



